Cas no 2172135-53-2 (2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid)

2-{(ベンジルオキシ)カルボニルアミノ}-5-シクロプロピル-1,3-チアゾール-4-カルボン酸は、高純度の有機合成中間体として重要な化合物です。ベンジルオキシカルボニル(Cbz)保護基を有するアミノ基とチアゾール環、シクロプロピル基、カルボキシル基という多機能な化学構造を特徴とします。この化合物は医薬品中間体としての応用が期待され、特にヘテロ環化合物の合成において優れた反応性を示します。高い化学的安定性と結晶性を備えており、精密有機合成における取り扱いやすさが利点です。また、官能基の多様性から、創薬化学や材料科学分野での幅広い用途が想定されます。

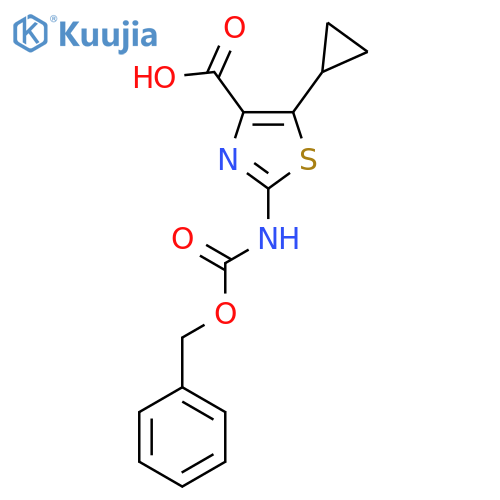

2172135-53-2 structure

商品名:2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid

2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2172135-53-2

- 2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid

- EN300-1458516

- 2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid

-

- インチ: 1S/C15H14N2O4S/c18-13(19)11-12(10-6-7-10)22-14(16-11)17-15(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,18,19)(H,16,17,20)

- InChIKey: RQTPPTHRYFZFRF-UHFFFAOYSA-N

- ほほえんだ: S1C(NC(=O)OCC2C=CC=CC=2)=NC(C(=O)O)=C1C1CC1

計算された属性

- せいみつぶんしりょう: 318.06742811g/mol

- どういたいしつりょう: 318.06742811g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 424

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 117Ų

2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1458516-250mg |

2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid |

2172135-53-2 | 250mg |

$708.0 | 2023-09-29 | ||

| Enamine | EN300-1458516-0.1g |

2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid |

2172135-53-2 | 0.1g |

$640.0 | 2023-06-06 | ||

| Enamine | EN300-1458516-10.0g |

2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid |

2172135-53-2 | 10g |

$3131.0 | 2023-06-06 | ||

| Enamine | EN300-1458516-1.0g |

2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid |

2172135-53-2 | 1g |

$728.0 | 2023-06-06 | ||

| Enamine | EN300-1458516-100mg |

2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid |

2172135-53-2 | 100mg |

$678.0 | 2023-09-29 | ||

| Enamine | EN300-1458516-5000mg |

2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid |

2172135-53-2 | 5000mg |

$2235.0 | 2023-09-29 | ||

| Enamine | EN300-1458516-50mg |

2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid |

2172135-53-2 | 50mg |

$647.0 | 2023-09-29 | ||

| Enamine | EN300-1458516-2500mg |

2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid |

2172135-53-2 | 2500mg |

$1509.0 | 2023-09-29 | ||

| Enamine | EN300-1458516-2.5g |

2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid |

2172135-53-2 | 2.5g |

$1428.0 | 2023-06-06 | ||

| Enamine | EN300-1458516-0.05g |

2-{[(benzyloxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid |

2172135-53-2 | 0.05g |

$612.0 | 2023-06-06 |

2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid 関連文献

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

2172135-53-2 (2-{(benzyloxy)carbonylamino}-5-cyclopropyl-1,3-thiazole-4-carboxylic acid) 関連製品

- 307-59-5(perfluorododecane)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬